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molecular formula C10H9FO2 B1455545 6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one CAS No. 295779-82-7

6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No. B1455545
M. Wt: 180.17 g/mol
InChI Key: UEAXBANALITWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07572809B2

Procedure details

3-(4-Fluoro-3-methoxy-phenyl)-propionic acid (2 g, 10 mmol) and Methanesulfonic acid (15 ml) were sealed in process vial (20 ml) and it was heated at 90° C. for 10 minutes under microwave irradiation. The mixture was poured into ice and neutralized with NaOH. The solid was collected and dried to give 1.7 g of product (93.5% yield). LC-MS: m/e 181 (MH+)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93.5%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([OH:12])=O)=[CH:4][C:3]=1[O:13][CH3:14].CS(O)(=O)=O.[OH-].[Na+]>>[F:1][C:2]1[CH:7]=[C:6]2[C:5]([CH2:8][CH2:9][C:10]2=[O:12])=[CH:4][C:3]=1[O:13][CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)CCC(=O)O)OC
Name
Quantity
15 mL
Type
reactant
Smiles
CS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C2CCC(C2=C1)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 93.5%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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